molecular formula C19H22N2O2 B4723562 N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-2-methoxybenzamide

N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-2-methoxybenzamide

Cat. No. B4723562
M. Wt: 310.4 g/mol
InChI Key: ABOOJHFULDQMPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-2-methoxybenzamide, also known as L-745,870, is a selective dopamine D4 receptor antagonist. It was first synthesized in 1995 by researchers at Merck & Co., Inc. for the purpose of studying dopamine receptor subtypes. Since then, it has been used extensively in scientific research to investigate the role of the dopamine D4 receptor in various physiological and behavioral processes.

Mechanism of Action

N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-2-methoxybenzamide acts as a competitive antagonist at the dopamine D4 receptor, blocking the binding of dopamine to the receptor and preventing its activation. This results in a decrease in the activity of the dopamine D4 receptor signaling pathway.
Biochemical and Physiological Effects:
The dopamine D4 receptor is involved in a variety of physiological and behavioral processes, including motor control, cognition, emotion, and reward. N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-2-methoxybenzamide has been shown to have effects on these processes, including impairments in motor coordination, cognitive function, and emotional processing.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-2-methoxybenzamide in scientific research is its selectivity for the dopamine D4 receptor, which allows researchers to specifically target this receptor subtype. However, one limitation of using N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-2-methoxybenzamide is that it may have off-target effects on other receptors or signaling pathways, which can complicate the interpretation of results.

Future Directions

There are several areas of future research that could benefit from the use of N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-2-methoxybenzamide. One area is the investigation of the role of the dopamine D4 receptor in psychiatric disorders, such as schizophrenia and attention-deficit/hyperactivity disorder (ADHD). Another area is the study of the dopamine D4 receptor in addiction and substance abuse, as this receptor has been implicated in the development and maintenance of drug-seeking behavior. Additionally, further research is needed to fully understand the physiological and behavioral effects of dopamine D4 receptor antagonism, as well as the potential therapeutic applications of drugs targeting this receptor.

Scientific Research Applications

N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-2-methoxybenzamide has been used extensively in scientific research to investigate the role of the dopamine D4 receptor in various physiological and behavioral processes. It has been shown to be a selective antagonist of the dopamine D4 receptor, with little or no affinity for other dopamine receptor subtypes. This selectivity has made it a valuable tool for researchers studying the function of the dopamine D4 receptor.

properties

IUPAC Name

N-[3-(2,3-dihydroindol-1-yl)propyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-23-18-10-5-3-8-16(18)19(22)20-12-6-13-21-14-11-15-7-2-4-9-17(15)21/h2-5,7-10H,6,11-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOOJHFULDQMPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCCN2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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